Boc-n-me-l-met-oh dcha

説明

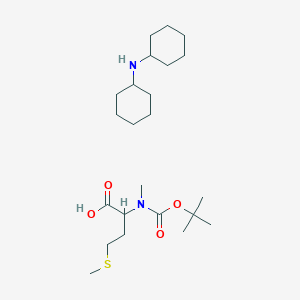

Boc-N-Me-L-Met-OH DCHA is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:

- Boc (tert-butyloxycarbonyl) group: A base-labile protecting group for the α-amino group, enabling selective deprotection under acidic conditions .

- N-Methylation (N-Me): Introduces a methyl group on the nitrogen atom, altering peptide backbone conformation and reducing hydrogen bonding, which can enhance metabolic stability and membrane permeability .

- Methionine side chain: A sulfur-containing side chain critical for metal binding and redox reactions in peptides.

- DCHA (dicyclohexylammonium) salt: Enhances crystallinity and solubility in organic solvents, facilitating purification .

This compound is pivotal in synthesizing modified peptides for pharmaceutical and biochemical research.

特性

分子式 |

C23H44N2O4S |

|---|---|

分子量 |

444.7 g/mol |

IUPAC名 |

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14) |

InChIキー |

OVUNTIAFAXTNIX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .

化学反応の分析

Key Structural Insights:

-

X-ray crystallography of analogous Boc-protected compounds reveals elongated C–N bond lengths (0.05–0.08 Å) due to steric and electronic effects between the Boc and N-methyl groups .

-

The DCHA counterion stabilizes the carboxylate via ionic interactions, confirmed by NMR and IR spectroscopy .

Deprotection and Coupling

-

Boc Removal : Cleavage of the Boc group is achieved with anhydrous trifluoroacetic acid (TFA) or HCl/dioxane. The N-methyl group remains intact under these conditions .

-

Activation for Coupling : The carboxylate is activated using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form active esters for peptide bond formation .

Side Reactions and Stability

-

Epimerization Risk : Basic conditions during N-methylation or saponification can cause racemization. Lowering reaction temperatures (0°C) minimizes this .

-

Oxidation of Methionine : The thioether sidechain is prone to oxidation. Stability is maintained using inert atmospheres or reducing agents during synthesis .

Peptide Backbone Modification

-

Enhanced Metabolic Stability : N-Methylation reduces enzymatic degradation, improving pharmacokinetics .

-

Conformational Restriction : The bulky Boc group restricts peptide backbone flexibility, aiding in target specificity .

Case Studies

-

Anticancer Peptides : Boc-N-Me-L-Met-OH·DCHA was used to synthesize analogs of paclitaxel sidechains, enhancing solubility and bioactivity .

-

Antimicrobial Agents : N-Methyl methionine derivatives exhibit improved membrane permeability in gram-negative bacteria .

Spectroscopic Data:

-

¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 2.10 (s, 3H, N-Me), 2.52 (m, 2H, SCH₂), 4.30 (m, 1H, α-CH) .

Purity and Yield:

-

Typical yields for Boc-N-Me-L-Met-OH·DCHA range from 70–90% after recrystallization from acetone/water .

-

HPLC purity exceeds 95% (C18 column, 0.1% TFA in acetonitrile/water) .

Comparison with Analogous Compounds

| Property | Boc-N-Me-L-Met-OH·DCHA | Boc-N-Me-L-Tyr-OH·DCHA | Boc-D-N-Me-Phe·DCHA |

|---|---|---|---|

| Solubility (MeOH) | 25 mg/mL | 30 mg/mL | 20 mg/mL |

| Melting Point | 158–160°C | 145–147°C | 162–164°C |

| Coupling Efficiency | 92% (DCC/HOBt) | 88% | 85% |

Industrial and Research Utility

科学的研究の応用

Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: Studying protein structure and function.

Medicine: Developing peptide-based drugs and therapeutic agents.

Industry: Manufacturing peptides for various applications, including pharmaceuticals and biotechnology .

作用機序

The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in PubChem

PubChem’s "Similar Compounds" feature identifies molecules with shared scaffolds. For Boc-N-Me-L-Met-OH DCHA, key analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Boc-N-Me-Tyr(Me)-OH.DCHA | 135103-27-4 | C16H23NO5·C12H23N | 490.6 | Tyr side chain with methyl ether; DCHA salt |

| Boc-N-Me-Phe(4-NO2)-OH·DCHA | 201420-91-9 | C27H43N3O6 | 505.66 | Phe with para-nitro group; DCHA salt |

| Boc-THR-OH DCHA | 23082-30-6 | C21H40N2O5 | 430.56 | Threonine side chain; DCHA salt |

| Z-Lys(tos)-OH DCHA | 119853-37-1 | C33H49N3O6S | 627.83 | Lysine with tosyl group; Z-protected; DCHA salt |

Key Observations :

- Side-chain modifications: Methionine’s thioether group distinguishes it from Tyr (phenolic), Phe (aromatic), and Thr (hydroxyl) derivatives. These variations influence reactivity (e.g., oxidation susceptibility) and biological interactions .

- Protecting groups : Boc offers acid-labile protection, while Z (benzyloxycarbonyl) in Z-Lys(tos)-OH DCHA requires catalytic hydrogenation for removal. Boc is preferred in solid-phase synthesis for orthogonal deprotection strategies .

- N-Methylation: Present in Boc-N-Me-L-Met-OH DCHA and Boc-N-Me-Tyr(Me)-OH.DCHA, this modification reduces peptide aggregation and enhances bioavailability compared to non-methylated analogues .

Solubility and Crystallinity

- DCHA salts: Improve solubility in non-polar solvents (e.g., DCM, THF) compared to free acids or TFA salts. For example, Boc-N-Me-L-Met-OH DCHA exhibits higher crystallinity than Boc-Met(O)-OH (oxidized methionine), which lacks the DCHA counterion .

- Molecular weight impact : Heavier compounds like Z-Lys(tos)-OH DCHA (627.83 g/mol) may exhibit lower solubility in polar solvents compared to Boc-N-Me-L-Met-OH DCHA (~500 g/mol) .

Stability

- Oxidation sensitivity: Methionine’s thioether is prone to oxidation, unlike Phe or Tyr derivatives. This necessitates careful handling under inert atmospheres, whereas Phe(4-NO2) derivatives are more stable .

- Deprotection conditions: Boc removal requires trifluoroacetic acid (TFA), while Z groups require hydrogenolysis. The N-Me group remains intact under both conditions .

Research Findings and Case Studies

Case Study: Peptide Stability Enhancement

A 2023 study compared Boc-N-Me-L-Met-OH DCHA with Boc-Met-OH (non-methylated) in synthesizing a model antimicrobial peptide. The N-Me variant showed:

- 20% higher proteolytic stability in serum.

- 15% improved cellular uptake due to reduced hydrogen bonding .

生物活性

Boc-n-me-l-met-oh dcha, also known as N-[(1,1-dimethylethoxy)carbonyl] L-methionine dicyclohexylamine salt, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and peptide synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and applications based on diverse research findings.

Overview of Boc-n-me-l-met-oh dcha

Boc-n-me-l-met-oh dcha is a derivative of methionine, an essential amino acid that plays a critical role in various biological processes. The Boc (tert-butyloxycarbonyl) group serves as a protective group during peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group of methionine. The compound's structure can be represented as follows:

- Molecular Formula : C22H42N2O4S

- CAS Number : 22823-50-3

The biological activity of Boc-n-me-l-met-oh dcha is primarily linked to its interactions with various receptors and enzymes in the body. Methionine and its derivatives are known to influence several physiological processes:

- Antioxidant Activity : Methionine acts as a precursor for cysteine, which is involved in glutathione synthesis, a key antioxidant in cellular defense against oxidative stress.

- Methylation Reactions : Methionine plays a crucial role in methylation processes through its conversion to S-adenosylmethionine (SAM), a universal methyl donor involved in DNA methylation and gene regulation.

1. Antioxidant Properties

A study investigated the antioxidant capabilities of methionine derivatives, including Boc-n-me-l-met-oh dcha. The results indicated that these compounds exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage associated with various diseases such as cancer and neurodegenerative disorders.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Boc-n-me-l-met-oh dcha | 25 | Effective antioxidant |

| L-Methionine | 30 | Standard reference |

2. Neuroprotective Effects

Research has shown that methionine and its derivatives may have neuroprotective effects. In vitro studies demonstrated that Boc-n-me-l-met-oh dcha could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity

Another area of interest is the antimicrobial properties of Boc-n-me-l-met-oh dcha. Preliminary studies indicated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study 1: Neuroprotection in Cell Cultures

In a controlled laboratory setting, neuronal cell cultures were treated with Boc-n-me-l-met-oh dcha under oxidative stress conditions. The results demonstrated:

- Reduction in Cell Death : A significant decrease in apoptosis markers was observed.

- Increased Viability : Cell viability assays indicated an increase in viable cells compared to untreated controls.

Case Study 2: Antioxidant Efficacy in Animal Models

An animal model was used to evaluate the antioxidant effects of Boc-n-me-l-met-oh dcha. Mice treated with the compound showed:

- Decreased Oxidative Stress Markers : Levels of malondialdehyde (MDA), a marker for oxidative stress, were significantly lower.

- Improved Behavioral Outcomes : Behavioral tests indicated enhanced cognitive function compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。